![molecular formula C30H32N4O3S B2948058 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide CAS No. 361173-64-0](/img/structure/B2948058.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic rings and the introduction of the sulfonyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoimidazole and azabicyclooctane rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds incorporating the benzimidazole moiety, similar to the one mentioned, have been synthesized and evaluated for various biological activities. For instance, derivatives of benzimidazole have been explored for their potential as anti-inflammatory and analgesic agents, showing promising results in in vitro and in vivo models (Sharpe et al., 1985). These compounds exhibit significant potential due to their structural flexibility and the ability to modulate biological targets. Additionally, benzimidazole derivatives have been investigated for their cytotoxic activities against various cancer cell lines, highlighting the versatility of this core structure in medicinal chemistry (Arulmurugan & Kavitha, 2013).
Electrophysiological and Antimicrobial Applications
Research on N-substituted benzamide compounds, which share functional groups with the compound , has revealed their potential in modulating cardiac electrophysiological properties. These compounds have been studied for their efficacy in in vitro Purkinje fiber assays, comparing favorably to established selective class III agents (Morgan et al., 1990). Furthermore, the antimicrobial properties of sulfonamide-containing compounds have been explored, with several new molecules demonstrating good cytoprotective properties in antiulcer models (Starrett et al., 1989).
Insecticidal and Antiviral Research
Compounds featuring the sulfonyl benzamide group have also been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies indicate the potential of such compounds in agricultural applications (Soliman et al., 2020). Additionally, derivatives of benzimidazole and related structures have shown promise as antiviral agents, including as inhibitors of human rhinovirus, further demonstrating the broad applicability of these chemical frameworks in addressing diverse biological challenges (Hamdouchi et al., 1999).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors. The benzoimidazole ring is known to interact with various biological targets, so it’s possible that this part of the molecule could be important for its activity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-29(2)16-23-17-30(3,18-29)19-34(23)38(36,37)24-13-11-20(12-14-24)28(35)31-22-8-6-7-21(15-22)27-32-25-9-4-5-10-26(25)33-27/h4-15,23H,16-19H2,1-3H3,(H,31,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLMASQYAGNIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

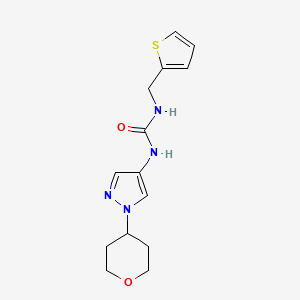
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

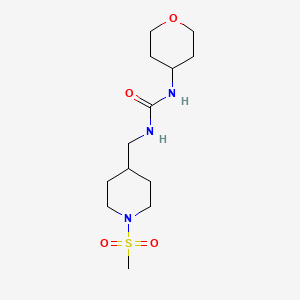
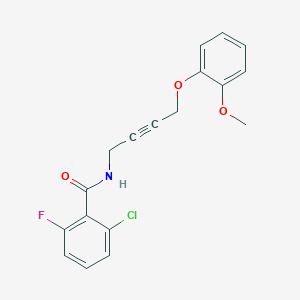
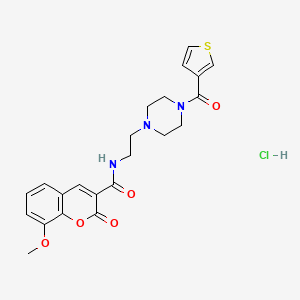
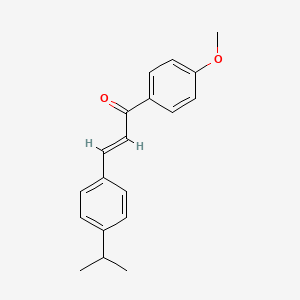

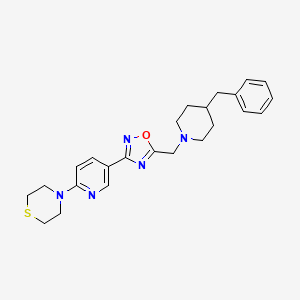

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

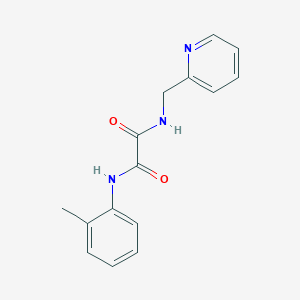
![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)